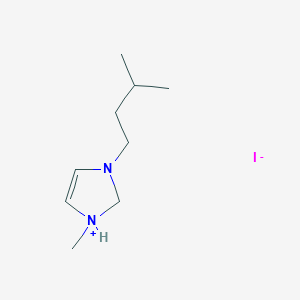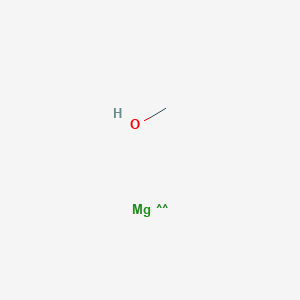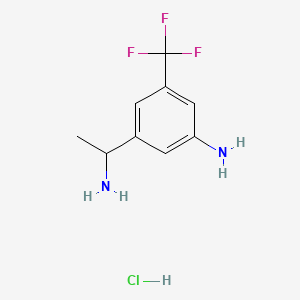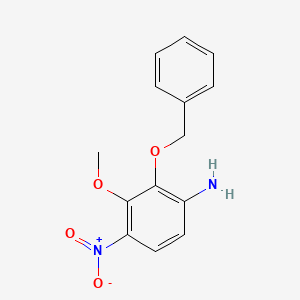![molecular formula C9H14N2 B12518127 3-Methyl-4-[(methylamino)methyl]aniline CAS No. 743360-94-3](/img/structure/B12518127.png)
3-Methyl-4-[(methylamino)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-[(methylamino)methyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group at the third position and a methylamino group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(methylamino)methyl]aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of 3-methylaniline with methanol in the presence of a cyclometalated ruthenium complex as a catalyst can yield the desired compound . This reaction typically proceeds under mild conditions, such as 60°C, with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Methyl-4-[(methylamino)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
科学研究应用
3-Methyl-4-[(methylamino)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-Methyl-4-[(methylamino)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
相似化合物的比较
Similar Compounds
3-Methylaniline: Similar in structure but lacks the methylamino group.
4-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylamino group.
N-Methylaniline: Lacks the methyl group on the benzene ring.
Uniqueness
3-Methyl-4-[(methylamino)methyl]aniline is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
743360-94-3 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
3-methyl-4-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3 |
InChI 键 |
DLBPURMRNCGVSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)

![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)

![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
